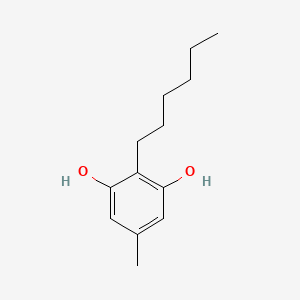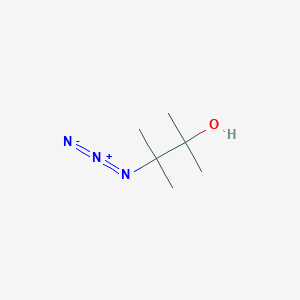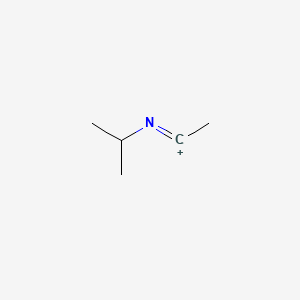
N-Ethylidynepropan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylidynepropan-2-aminium is an organic compound with the molecular formula C5H10N. It is a nitrogen-centered compound that plays a significant role in various chemical reactions and applications. The compound is known for its unique structure, which includes an ethylidyne group attached to a propan-2-aminium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylidynepropan-2-aminium typically involves the reaction of ethylidyne with propan-2-aminium under controlled conditions. One common method includes the use of furfural as a raw material, which undergoes protection to form furfural ethylene ketal. This intermediate is then reacted with ethylidyne to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylidynepropan-2-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The ethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-Ethylidynepropan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Ethylidynepropan-2-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- N,N-Dimethylmethanamine
- N-Ethyl-2-propanaminium
- N-Methyl-2-propanaminium
Comparison: N-Ethylidynepropan-2-aminium is unique due to its specific ethylidyne group, which imparts distinct chemical properties compared to similar compounds. For instance, its reactivity and interaction with other molecules can differ significantly, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
48013-67-8 |
|---|---|
Fórmula molecular |
C5H10N+ |
Peso molecular |
84.14 g/mol |
Nombre IUPAC |
N-propan-2-ylethanimine |
InChI |
InChI=1S/C5H10N/c1-4-6-5(2)3/h5H,1-3H3/q+1 |
Clave InChI |
BOQYSSSFNWHTLX-UHFFFAOYSA-N |
SMILES canónico |
C[C+]=NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)



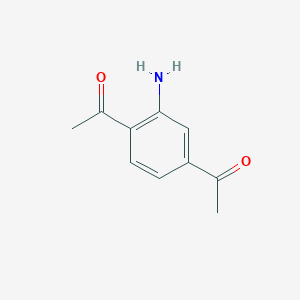
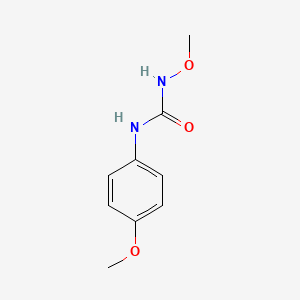

![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
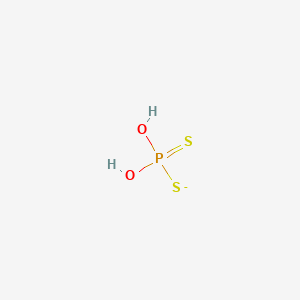
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
